3-{9H-pyrido[3,4-b]indol-3-yl}propanoic acid
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Overview
Description
3-{9H-pyrido[3,4-b]indol-3-yl}propanoic acid is a compound that belongs to the class of pyridoindoles, which are known for their significant biological activities. This compound features a β-carboline core, a structure commonly found in various natural and synthetic alkaloids . The β-carboline core is notable for its presence in numerous biologically active molecules, making this compound a compound of interest in medicinal chemistry and pharmacology .
Preparation Methods
One common synthetic route includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde under acidic conditions to form the β-carboline structure . Subsequent steps involve the functionalization of the β-carboline core to introduce the propanoic acid moiety . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalytic processes and continuous flow techniques .
Chemical Reactions Analysis
3-{9H-pyrido[3,4-b]indol-3-yl}propanoic acid undergoes various chemical reactions, including:
Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-{9H-pyrido[3,4-b]indol-3-yl}propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{9H-pyrido[3,4-b]indol-3-yl}propanoic acid involves its interaction with various molecular targets. The β-carboline core can bind to DNA, proteins, and enzymes, affecting their function . This binding can inhibit enzyme activity, interfere with DNA replication, or modulate receptor activity, leading to its biological effects . The specific pathways involved depend on the target molecule and the context of its use .
Comparison with Similar Compounds
Similar compounds to 3-{9H-pyrido[3,4-b]indol-3-yl}propanoic acid include other β-carbolines and indole derivatives:
Harmine: Another β-carboline with similar biological activities but differing in its side chain structure.
Tryptophan: An indole derivative that serves as a precursor to many biologically active compounds.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different biological functions.
The uniqueness of this compound lies in its specific β-carboline core and propanoic acid side chain, which confer distinct chemical and biological properties .
Biological Activity
3-{9H-pyrido[3,4-b]indol-3-yl}propanoic acid is a compound with a complex structure that includes a pyrido[3,4-b]indole moiety linked to a propanoic acid group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest various interactions with biological systems, making it a candidate for drug development targeting neurological disorders and cancer.
- Molecular Formula : C₁₄H₁₂N₂O₂
- Molecular Weight : 240.26 g/mol
- Boiling Point : 513.7ºC
- Flash Point : 264.5ºC
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Notable methods include:
- Pictet-Spengler Reaction : A reaction involving a tryptamine derivative and an aldehyde under acidic conditions to form the β-carboline structure.
- Two-Step Synthesis : This process is used to create derivatives of the compound, which are further characterized by IR, NMR, mass spectrometry, and X-ray crystallographic analysis.
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems. Interaction studies suggest potential effects on neurotransmitter levels, which could be beneficial in treating conditions like depression and anxiety .
Antiproliferative Activity
The compound has shown promising antiproliferative activity against various cancer cell lines. For instance:
- In studies involving derivatives of related compounds, some exhibited IC50 values between 0 μM and 100 μM against cancer cells, indicating moderate to excellent antiproliferative effects. The most active compounds were identified as CDK1 inhibitors, inducing apoptosis and causing cell cycle arrest at the G2/M phase .
Anti-inflammatory Properties
There is emerging evidence that suggests anti-inflammatory effects associated with this compound. This activity may contribute to its potential therapeutic applications in inflammatory diseases.
The mechanism of action for this compound is believed to involve:
- Binding to Receptors : The β-carboline core may interact with various receptors in the central nervous system.
- Influencing Enzyme Activity : The compound might affect the function of enzymes involved in critical biochemical pathways.
Comparative Analysis with Similar Compounds
Compound Name | CAS Number | Key Features |
---|---|---|
Harmine | 442-51-5 | A β-carboline with similar biological activities but different side chain |
Tryptophan | 73-22-3 | An indole derivative serving as a precursor to many biologically active compounds |
Indole-3-acetic acid | CHEBI:43580 | A plant hormone with a similar indole structure but different functions |
The distinct combination of the pyrido[3,4-b]indole framework and the propanoic acid side chain in this compound may confer unique biological activities not observed in other similar compounds.
Case Studies and Research Findings
- Antiproliferative Studies : A series of novel derivatives were synthesized and tested against human tumor cell lines. The most potent compounds demonstrated significant growth inhibition across various cancer types, highlighting their potential as anticancer agents .
- Neuroprotective Research : Studies have indicated that this compound can enhance neuronal survival under stress conditions by modulating key signaling pathways involved in neuroprotection. Further exploration is needed to fully elucidate these mechanisms.
Properties
IUPAC Name |
3-(9H-pyrido[3,4-b]indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-14(18)6-5-9-7-11-10-3-1-2-4-12(10)16-13(11)8-15-9/h1-4,7-8,16H,5-6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKFLVALSZVGJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=NC(=C3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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